2-Cyclohexen-1-one, 2-pentyl-

Description

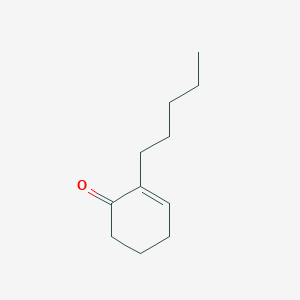

2-Cyclohexen-1-one, 2-pentyl- (CAS No. 25435-63-6), also known as 2-pentylcyclohex-2-en-1-one, is a cyclic ketone with the molecular formula $ \text{C}{11}\text{H}{18}\text{O} $ and a molecular weight of 166.26 g/mol. Its InChIKey is UNXYWNYOLBUJRO-UHFFFAOYSA-N, and it is characterized by a cyclohexenone ring substituted with a pentyl group at the 2-position .

Properties

CAS No. |

25435-63-6 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-pentylcyclohex-2-en-1-one |

InChI |

InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h8H,2-7,9H2,1H3 |

InChI Key |

UDFUFXGJDJZSJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CCCCC1=O |

Origin of Product |

United States |

Scientific Research Applications

2-Cyclohexen-1-one, 2-pentyl- has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 2-pentyl- exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

2-Cyclopenten-1-one, 2-pentyl- (CAS No. 25564-22-1)

- Molecular Formula : $ \text{C}{10}\text{H}{16}\text{O} $, MW: 152.23 g/mol.

- Structure: A cyclopentenone ring with a pentyl substituent at the 2-position.

- For example, cyclopentenones are more prone to nucleophilic additions due to higher electrophilicity of the carbonyl group .

l-Carvone (CAS No. 6485-40-1)

- Molecular Formula : $ \text{C}{10}\text{H}{14}\text{O} $, MW: 150.22 g/mol.

- Structure : A 2-cyclohexen-1-one core substituted with a methyl and isopropenyl group (2-methyl-5-(1-methylethenyl)-).

- Key Differences: The isopropenyl group introduces chirality (R-configuration) and contributes to its role as a natural terpenoid in essential oils. Unlike 2-pentyl-cyclohexenone, l-carvone is biosynthesized in plants and used extensively in flavorings and fragrances .

5,5-Dimethyl-3-(2-methyl-1-propenyl)-2-cyclohexen-1-one (CAS No. 3212-51-9)

- Molecular Formula : $ \text{C}{12}\text{H}{18}\text{O} $, MW: 178.27 g/mol.

- Structure : Features a geminal dimethyl group at C5 and a methylpropenyl substituent at C3.

Physical and Chemical Properties

Notes:

- l-Carvone has well-documented physical properties due to its commercial use, while data for 2-pentyl-cyclohexenone derivatives are less available.

- The hydrophobicity of these compounds correlates with their alkyl substituents, impacting applications in aqueous systems.

2-Pentyl-cyclohexenone

- Organic Synthesis: Serves as a precursor for Grignard reactions and Michael additions. For example, 2-cyclohexen-1-one derivatives are reduced to cyclohexanol or functionalized to introduce chiral centers.

2-Pentylfuran (2PF) (CAS No. 3777-69-3)

- Biomarker Role : Produced by Aspergillus fumigatus and detected in breath samples of patients with fungal infections. Vapor pressure: 160 Pa; solubility: 42 mg/L.

- Contrast: Unlike 2PF (a furan), 2-pentyl-cyclohexenone lacks documented biomarker utility but shares volatility and microbial origin associations.

l-Carvone

- Natural Source : Extracted from caraway and spearmint oils.

- Antimicrobial Activity : Inhibits biofilm formation in pathogens like E. coli.

Key Research Insights and Contradictions

- Specificity of Biomarkers: While 2PF is proposed as a fungal biomarker, its detection in patients without confirmed Aspergillus colonization suggests nonspecific production during inflammation. Cyclohexenones like l-carvone, however, show more predictable biological activity due to defined biosynthetic pathways.

- Synthetic Utility: 2-Cyclohexen-1-one derivatives are favored in synthesis for their balanced reactivity, whereas cyclopentenones are less stable but more reactive.

Biological Activity

2-Cyclohexen-1-one, 2-pentyl- (C11H18O) is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C11H18O

- CAS Number : 12454225

- Structure : It features a cyclohexene ring with a carbonyl group and a pentyl substituent, which contributes to its electrophilic nature.

1. Anticancer Properties

Research indicates that 2-Cyclohexen-1-one derivatives exhibit significant anticancer activity. For instance, a study demonstrated that certain cyclohexene derivatives showed moderate antiproliferative effects against human cancer cell lines such as NCI-H460 and M14, with a notable EC50 value of 10.2 μM against MCF-7 breast cancer cells .

| Compound | Cell Line | EC50 (μM) |

|---|---|---|

| 2-Cyclohexen-1-one, 2-pentyl- | MCF-7 (breast cancer) | 10.2 |

| Cyclohexene derivatives | NCI-H460 (lung cancer) | Moderate |

2. Cytotoxic Effects

The compound has been shown to induce cytotoxicity in various cell types. In a study involving human leukemia cells, the synthetic derivative MC-3129 (related to cyclohexene) inhibited cell viability and induced apoptosis through mitochondrial pathways .

3. Induction of Enzymatic Systems

2-Cyclohexen-1-one has been identified as a strong inducer of the quinone reductase (QR) system in Hepa 1c1c7 hepatoma cells, suggesting potential roles in detoxification processes . The concentration required to double QR activity was found to be 28 μM.

The biological activity of 2-Cyclohexen-1-one is largely attributed to its electrophilic nature, allowing it to interact with cellular nucleophiles and modulate various biochemical pathways:

- GSH Metabolism : The compound affects glutathione (GSH) levels, which are crucial for cellular redox balance. Studies indicated that it caused rapid depletion of GSH in parathyroid cells, impacting hormone secretion but not cellular protein synthesis .

- Anti-hypoxic Effects : In animal models, it was observed that treatment with the compound resulted in increased survival times under hypoxic conditions, indicating potential neuroprotective effects .

Toxicological Considerations

While the compound exhibits beneficial biological activities, it also poses certain toxicological risks. High doses have shown cytotoxic effects on normal cells, necessitating careful evaluation in therapeutic contexts .

Case Study: Antimicrobial Activity

A patent review highlighted the antimicrobial properties of cyclohexene derivatives against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest potential applications in developing new antimicrobial agents .

Case Study: Pharmacokinetics

Pharmacokinetic studies have indicated that 2-Cyclohexen-1-one undergoes metabolic conversion in vivo, primarily through reduction to corresponding alcohols by enzymatic action. This metabolic pathway may influence its bioavailability and therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-Cyclohexen-1-one, 2-pentyl-?

Answer: The synthesis typically involves alkylation of cyclohexenone derivatives. For example, 2-pentyl substituents can be introduced via acid-catalyzed alkylation using pentyl halides or alcohols. A Pd-catalyzed tandem γ-arylation/aromatization approach with aryl bromides has also been reported for functionalized cyclohexenone derivatives, enabling efficient access to structurally diverse analogs . Reaction conditions (e.g., temperature, catalyst loading) must be optimized to minimize side reactions like over-alkylation or ring-opening.

Q. What analytical techniques are recommended for characterizing 2-Cyclohexen-1-one, 2-pentyl-?

Answer: Key methods include:

- GC-MS : For purity assessment and structural confirmation using fragmentation patterns (e.g., base peak at m/z 152 for 2-pentyl derivatives) .

- UV-Vis Spectroscopy : To study electronic transitions; λmax values correlate with conjugation in the enone system .

- NMR : <sup>13</sup>C NMR distinguishes carbonyl (δ ~200 ppm) and olefinic carbons (δ ~120-140 ppm), while <sup>1</sup>H NMR resolves alkyl chain protons (δ 0.8–2.5 ppm) .

Q. How does the pentyl substituent influence the compound’s physicochemical properties?

Answer: The pentyl group increases hydrophobicity (logP ~3.5–4.0) and steric bulk, affecting:

- Solubility : Limited in polar solvents (e.g., water), favoring use in organic phases.

- Reactivity : Hinders nucleophilic attack at the β-carbon of the enone system, requiring optimized conditions for Michael additions or Robinson annulations .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of γ-arylation in Pd-catalyzed reactions of 2-Cyclohexen-1-one derivatives?

Answer: The Pd(0)-catalyzed γ-arylation proceeds via oxidative addition of aryl bromides to form a Pd(II) intermediate, followed by coordination to the enone’s γ-position. Steric and electronic effects of the pentyl group direct regioselectivity, favoring aryl addition at the less hindered site. Aromatization is driven by elimination of β-hydrogen, forming para-substituted phenolic derivatives . Kinetic studies using deuterated analogs or computational modeling (DFT) can further elucidate transition states.

Q. How can researchers resolve contradictions in reported vapor pressure data for 2-Cyclohexen-1-one derivatives?

Answer: Discrepancies in vapor pressure values (e.g., 35.56–445.00 kPa for 2-Cyclohexen-1-one) arise from methodological differences (static vs. dynamic measurements). To standardize

Q. What strategies are effective for assessing the biological activity of 2-Cyclohexen-1-one, 2-pentyl-?

Answer:

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria, with IC50 values compared to controls (e.g., ampicillin) .

- Antioxidant Screening : DPPH radical scavenging assays; activity correlates with electron-donating substituents .

- Metabolite Profiling : LC-MS/MS to identify oxidative metabolites (e.g., hydroxylated or sulfoxide derivatives) in environmental or toxicology studies .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC or inline IR to detect intermediates.

- Data Reproducibility : Use certified reference materials (e.g., NIST standards) for instrument calibration .

- Toxicity Screening : Include negative controls and validate assays with known inhibitors to mitigate false positives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.